Acetyl coenzyme A lithium salt

Catalog No.
S690863
CAS No.
32140-51-5
M.F
C23H38LiN7O17P3S
M. Wt
816.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetyl coenzyme A lithium salt

CAS Number

32140-51-5

Product Name

Acetyl coenzyme A lithium salt

IUPAC Name

trilithium;[(2R,3S,4R,5R)-2-[[[[(3R)-4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] hydrogen phosphate

Molecular Formula

C23H38LiN7O17P3S

Molecular Weight

816.5 g/mol

InChI

InChI=1S/C23H38N7O17P3S.Li/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38);/t13-,16-,17-,18+,22-;/m1./s1

InChI Key

MQDBECZUJONFAI-QJBWUGSNSA-N

SMILES

[Li+].[Li+].[Li+].CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O

Synonyms

Lithium acetyl-CoA; Coenzyme A, S-acetate, lithium salt;

Canonical SMILES

[Li].CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Isomeric SMILES

[Li].CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Enzyme Activity Studies:

  • Acetyl-CoA is a crucial cofactor for numerous enzymes involved in various metabolic pathways, including fatty acid synthesis, carbohydrate metabolism, and the citric acid cycle.
  • Researchers utilize Acetyl-CoA lithium salt in studies to assess enzyme activity and function. By measuring the enzyme's ability to utilize Acetyl-CoA in specific reactions, scientists can gain insights into metabolic processes and potential drug targets.

Metabolic Studies:

  • Acetyl-CoA plays a central role in supplying energy to cells through the citric acid cycle.
  • Scientists employ Acetyl-CoA lithium salt to investigate cellular metabolism and identify potential disruptions in metabolic pathways associated with various diseases. By monitoring cellular uptake and utilization of Acetyl-CoA, researchers can understand how different factors, like drugs or genetic mutations, affect metabolism.

Investigation of Acetyl-CoA-Related Diseases:

  • Certain diseases are linked to dysregulation of Acetyl-CoA metabolism. Examples include fatty liver disease, certain neurological disorders, and some cancers.
  • Acetyl-CoA lithium salt serves as a research tool to study these conditions. By analyzing the impact of altered Acetyl-CoA levels on cellular functions, researchers can gain insights into the disease mechanisms and develop potential therapeutic strategies.

Development of Novel Therapeutics:

  • Given its involvement in various metabolic pathways, Acetyl-CoA is a potential target for drug development.
  • Scientists utilize Acetyl-CoA lithium salt in drug discovery efforts. By studying how compounds interact with Acetyl-CoA metabolism, researchers can identify potential drug candidates for treating diseases associated with metabolic dysregulation.

Acetyl coenzyme A lithium salt is a lithium salt derivative of acetyl coenzyme A, a crucial metabolite in various biochemical pathways. This compound plays a vital role in metabolism, particularly in the citric acid cycle and lipid biosynthesis. The chemical formula for acetyl coenzyme A lithium salt is C23H35Li3N7O17P3SC_{23}H_{35}Li_3N_7O_{17}P_3S, and it is characterized by its moisture-sensitive powder form, requiring storage at low temperatures to maintain stability .

  • Acetyl-CoA Lithium cannot freely cross cell membranes due to its lithium salt form []. However, it can be used in cell culture studies to investigate the effects of altered intracellular acetyl-CoA levels.
  • The provided acetyl group can be used by enzymes within the cell for various purposes:
    • Fatty acid synthesis: Increased levels can promote lipogenesis (fatty acid production) [].
    • Protein acetylation: Can influence protein function and gene expression through histone and non-histone protein acetylation.
  • Limited information exists on the specific safety profile of Acetyl-CoA Lithium. However, general safety precautions for handling biological research materials should be followed, including wearing gloves, eye protection, and working in a well-ventilated area [].

Please Note:

  • While Acetyl-CoA Lithium shows promise as a research tool, its effects in living organisms are still under investigation.
  • Further research is needed to fully understand the safety profile and potential therapeutic applications of this compound.

  • Acetylation Reactions: It serves as an essential cofactor in enzymatic acetyl transfer reactions, facilitating the transfer of acetyl groups to various substrates.
  • Citric Acid Cycle: As a substrate for the citric acid cycle, it contributes to the oxidative metabolism of carbohydrates, fats, and proteins.
  • Fatty Acid Synthesis: It acts as a precursor in the biosynthesis of fatty acids, where it provides the acetyl groups necessary for elongation and modification of fatty acid chains .

Acetyl coenzyme A lithium salt exhibits significant biological activity:

  • Metabolic Regulation: It positively regulates enzymes such as pyruvate carboxylase, influencing gluconeogenesis and energy metabolism.
  • Neurotransmitter Synthesis: It is a precursor for the synthesis of the neurotransmitter acetylcholine, playing a role in neurotransmission and cognitive functions.
  • Histone Acetylation: The compound is involved in post-translational modifications of proteins through histone acetylation, affecting gene expression and chromatin structure .

The synthesis of acetyl coenzyme A lithium salt can be accomplished through various methods:

  • Enzymatic Synthesis: The compound can be prepared enzymatically using specific enzymes that catalyze the formation of acetyl coenzyme A from pyruvate or fatty acids.
  • Chemical Synthesis: Alternative synthetic routes may involve

Acetyl coenzyme A lithium salt has several applications across different fields:

  • Biochemical Research: It is used as a reagent in studies involving enzymatic reactions and metabolic pathways.
  • Pharmaceutical Development: The compound may be explored for its potential therapeutic effects related to metabolic disorders and neurodegenerative diseases.
  • Biotechnology: It serves as a cofactor in recombinant protein production and metabolic engineering applications .

Research on interaction studies involving acetyl coenzyme A lithium salt indicates its role in various biochemical pathways:

  • Enzyme Interactions: Studies have shown that it interacts with enzymes involved in lipid metabolism and energy production, highlighting its significance in metabolic regulation.
  • Neurotransmitter Systems: Its involvement in neurotransmitter synthesis suggests potential interactions with receptors and other signaling molecules within the nervous system .

Acetyl coenzyme A lithium salt shares similarities with several other compounds. Below are some comparable compounds along with their unique attributes:

CompoundUnique Attributes
Coenzyme APrimary form without lithium; crucial for acyl group transfer
Acetyl coenzyme APrecursor to acetylation reactions; lacks lithium
Acetyl-CoA lithiumDirectly related but may have different solubility properties
Propionyl-CoAInvolved in propionate metabolism; distinct acyl group
Succinyl-CoAKey intermediate in citric acid cycle; different acyl group

Acetyl coenzyme A lithium salt is unique due to its specific role as a lithium salt derivative, which may influence its solubility and reactivity compared to its non-lithium counterparts. This characteristic could enhance its utility in certain biochemical assays and applications .

Hydrogen Bond Acceptor Count

22

Hydrogen Bond Donor Count

9

Exact Mass

816.14177837 g/mol

Monoisotopic Mass

816.14177837 g/mol

Heavy Atom Count

52

Related CAS

75520-41-1
32140-51-5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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